

5,6-Diphenyl-1,2,4-triazin-3(2H)-one structure elucidation

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Compound of Interest

Compound Name: 5,6-Diphenyl-1,2,4-triazin-3(2H)-one

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An In-Depth Technical Guide to the Structure Elucidation of **5,6-Diphenyl-1,2,4-triazin-3(2H)-one**

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazine core is a privileged scaffold in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities. Among these, **5,6-Diphenyl-1,2,4-triazin-3(2H)-one** is a key synthetic intermediate and a structural motif of significant interest. Its derivatives have been explored for various therapeutic applications, including as selective COX-2 inhibitors for anti-inflammatory and analgesic effects.^{[1][2]} The robust and unambiguous elucidation of its molecular structure is a prerequisite for any further research and development, ensuring the integrity of structure-activity relationship (SAR) studies and the validity of biological data.

This technical guide provides a comprehensive, multi-faceted approach to the structure elucidation of **5,6-Diphenyl-1,2,4-triazin-3(2H)-one**. As a Senior Application Scientist, the narrative that follows is designed to not only present the requisite analytical techniques but to also instill a deeper understanding of the causality behind the experimental choices and the logic of data interpretation. The described workflow constitutes a self-validating system, where orthogonal analytical techniques provide complementary data, leading to an unassailable structural assignment.

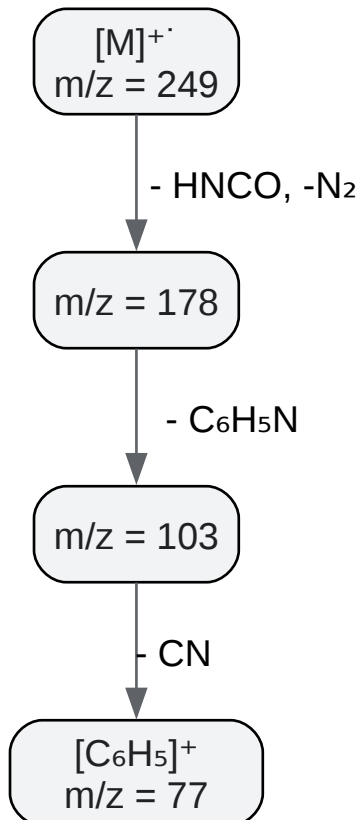
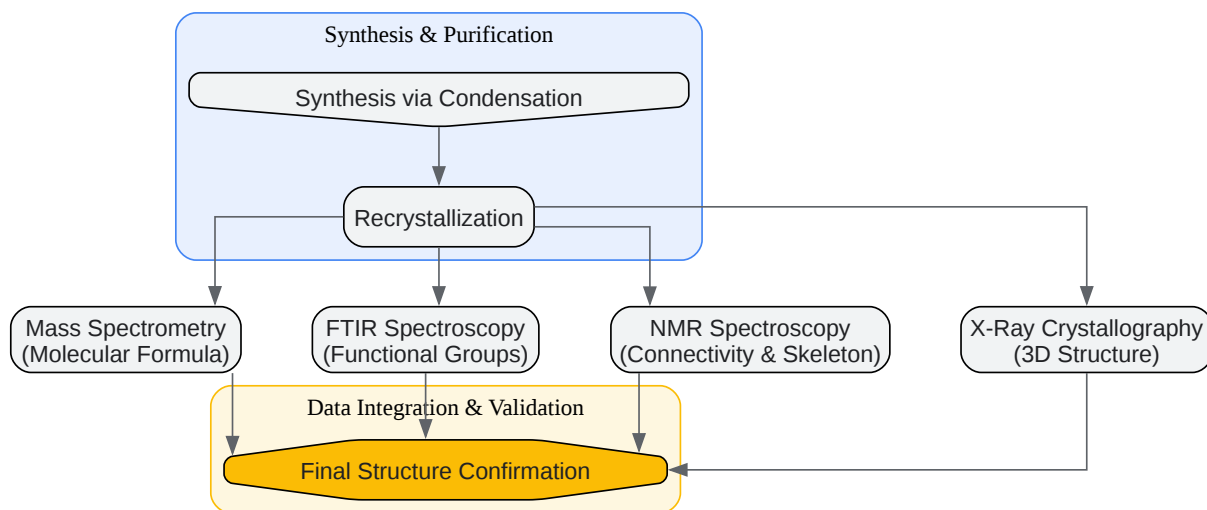
Molecular Identity

Before delving into the analytical workflow, it is essential to establish the fundamental properties of the target molecule.

Property	Value	Source(s)
IUPAC Name	5,6-diphenyl-2H-1,2,4-triazin-3-one	[3]
CAS Number	4512-00-9	[3]
Molecular Formula	C ₁₅ H ₁₁ N ₃ O	[3]
Molecular Weight	249.27 g/mol	[3]

A Self-Validating Approach to Structure Elucidation

The confirmation of a chemical structure is not a linear process but rather an iterative and synergistic one. Each analytical technique provides a piece of the puzzle, and their collective data should converge to a single, consistent conclusion. The workflow below illustrates the interdependent nature of these techniques.



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